2-Butenenitrile, 4-(acetyloxy)-
Description
2-Butenenitrile, 4-(acetyloxy)- is an aliphatic nitrile derivative characterized by a four-carbon butene backbone with a nitrile group (-CN) and an acetyloxy (-OAc) substituent at position 4. Its molecular formula is C₆H₇NO₂ (based on structural analogs in ), and it is structurally defined as CH₂=CH-CH(OAc)-CN. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of bioactive molecules or functionalized polymers. Its reactivity is influenced by the conjugated double bond and the electron-withdrawing nitrile group, making it a candidate for Michael additions or nucleophilic substitutions.
Properties
CAS No. |
90330-08-8 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
3-cyanoprop-2-enyl acetate |
InChI |
InChI=1S/C6H7NO2/c1-6(8)9-5-3-2-4-7/h2-3H,5H2,1H3 |
InChI Key |
GEDSIXCLPQPAAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC=CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenenitrile, 4-(acetyloxy)- can be achieved through several methods. One common approach involves the reaction of 2-butenenitrile with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the acetic anhydride acting as both the acetylating agent and the solvent.
Industrial Production Methods
Industrial production of 2-Butenenitrile, 4-(acetyloxy)- often involves large-scale acetylation reactions. The process may utilize continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sulfuric acid or Lewis acids may be employed to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-Butenenitrile, 4-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles or esters.
Scientific Research Applications
2-Butenenitrile, 4-(acetyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Butenenitrile, 4-(acetyloxy)- involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the acetyloxy group can undergo hydrolysis to release acetic acid. These reactions can affect cellular pathways and enzyme activities, leading to various biological effects.
Comparison with Similar Compounds
Key Structural and Functional Differences:
- Substituent Position : The acetyloxy group in 2-Butenenitrile, 4-(acetyloxy)- is terminal, whereas in its positional isomer (2-substituted), the acetyloxy is closer to the nitrile, altering electronic effects and reactivity.
- Aromatic vs. Aliphatic : Benzeneacetonitrile derivatives (e.g., 4-hydroxy-2-methoxy-) exhibit higher thermal stability due to aromaticity but reduced solubility in polar solvents compared to aliphatic nitriles.
- Bioactivity: Compounds like 1,1-dicyano-2-methyl-3-(p-cyanophenyl)propene demonstrate antifungal activity (90–96% similarity to known bioactive agents), suggesting that 2-Butenenitrile, 4-(acetyloxy)- may also have unexplored bioapplications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
